2,4-Difluoro-3-methoxybenzylamine
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Overview
Description
2,4-Difluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzylamine typically involves the reaction of 2,4-difluorobenzylamine with methoxy reagents under controlled conditions. One common method includes the use of 2,4-dichlorotoluene, ammonia gas, and air as raw materials . The reaction is carried out in a double-layer reaction container with a vacuum environment to improve heat preservation and reduce heat loss . This method ensures efficient mixing of fuel gas and combustion-supporting gas, leading to a more complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of advanced reaction containers and controlled environments ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized benzylamine derivatives .
Scientific Research Applications
2,4-Difluoro-3-methoxybenzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzylamine: Similar in structure but lacks the methoxy group.
2,3-Difluoro-4-methoxybenzylamine: Similar but with different positions of fluorine and methoxy groups.
Uniqueness
2,4-Difluoro-3-methoxybenzylamine is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZMLHVLBRWOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394314 |
Source
|
Record name | 2,4-Difluoro-3-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717094-51-4 |
Source
|
Record name | 2,4-Difluoro-3-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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